Schizokinen

描述

属性

CAS 编号 |

35418-52-1 |

|---|---|

分子式 |

C16H28N4O9 |

分子量 |

420.41 g/mol |

IUPAC 名称 |

4-[3-[acetyl(hydroxy)amino]propylamino]-2-[2-[3-[acetyl(hydroxy)amino]propylamino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid |

InChI |

InChI=1S/C16H28N4O9/c1-11(21)19(28)7-3-5-17-13(23)9-16(27,15(25)26)10-14(24)18-6-4-8-20(29)12(2)22/h27-29H,3-10H2,1-2H3,(H,17,23)(H,18,24)(H,25,26) |

InChI 键 |

YILWWVUXGMGOAM-UHFFFAOYSA-N |

SMILES |

CC(=O)N(CCCNC(=O)CC(CC(=O)NCCCN(C(=O)C)O)(C(=O)O)O)O |

规范 SMILES |

CC(=O)N(CCCNC(=O)CC(CC(=O)NCCCN(C(=O)C)O)(C(=O)O)O)O |

外观 |

Solid powder |

其他CAS编号 |

35418-52-1 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Schizokinen; 3-[3-(Acetylhydroxyamino)propylcarbamoyl]-2-[3-(acetylhydroxyamino)propylcarbamoylmethyl]-2-hydroxypropionic acid; 4-[[3-(Acetylhydroxyamino)propyl]amino]-2-[2-[[3-(acetylhydroxyamino)propyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Schizokinen Biosynthesis Pathway in Bacillus megaterium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the schizokinen biosynthesis pathway in Bacillus megaterium. This compound is a hydroxamate-type siderophore produced by this bacterium to scavenge iron, an essential nutrient, from the environment. Understanding this pathway is critical for research in microbial physiology, and presents opportunities for novel drug development, particularly in the context of antimicrobial strategies and chelation therapies.

Introduction to this compound and its Significance

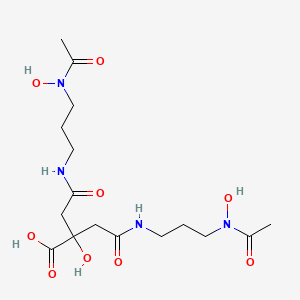

Bacillus megaterium, a Gram-positive, aerobic, spore-forming bacterium, produces two primary hydroxamate siderophores under iron-limiting conditions: this compound and N-deoxythis compound.[1][2][3] this compound, a dihydroxamate, is structurally composed of a central citric acid molecule symmetrically substituted with two residues of 1-amino-3-(N-hydroxyl-N-acetyl)-aminopropane.[4] Its primary role is to chelate ferric iron (Fe³⁺) with high affinity, facilitating its transport into the bacterial cell.[3] Beyond its role in iron acquisition, this compound has been noted for its potential in the chelation of other metals, such as gallium(III), suggesting applications in the development of clinical diagnostic reagents.[5]

The this compound Biosynthesis Pathway: A Proposed Model

The complete enzymatic pathway for this compound biosynthesis in Bacillus megaterium has not been fully elucidated experimentally. However, based on homologous systems in other bacteria, a robust model can be proposed. The synthesis of this compound is a Non-Ribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) pathway. The most well-characterized analogous pathway is that of rhizobactin 1021 synthesis in Sinorhizobium meliloti, for which this compound is a direct precursor.[1][6] This pathway, along with findings from the heterologous expression of a this compound-producing gene cluster from Leptolyngbya sp.[7], provides a strong foundation for understanding this compound synthesis in B. megaterium.

The proposed pathway begins with precursors from central metabolism and involves a series of enzymatic modifications and condensations:

-

Formation of 1,3-Diaminopropane: The backbone of the hydroxamate side chains is 1,3-diaminopropane. This is likely synthesized from L-aspartic β-semialdehyde, which is derived from L-aspartate. The conversion involves a transamination and a decarboxylation step, catalyzed by enzymes homologous to RhbA (diaminobutanoate-2-oxoglutarate transaminase) and RhbB (diaminobutanoate decarboxylase) from the rhizobactin pathway.[6]

-

Hydroxylation and Acetylation: The terminal amino groups of 1,3-diaminopropane undergo hydroxylation and subsequent acetylation to form N-acetyl-N-hydroxy-1,3-diaminopropane. These steps are catalyzed by a hydroxylase (likely homologous to RhbE) and an acetyltransferase (homologous to RhbD).[6]

-

Condensation with Citric Acid: The final assembly of this compound involves the condensation of two molecules of N-acetyl-N-hydroxy-1,3-diaminopropane with one molecule of citric acid. This reaction is catalyzed by NIS synthetases, which are homologous to the IucA/IucC family of enzymes.[8] Specifically, an enzyme with IucA-like activity would catalyze the condensation of the first side chain with citrate, and an IucC-like enzyme would attach the second side chain.[8]

Putative Gene Cluster in Bacillus megaterium

While a specific gene cluster for this compound biosynthesis has not been definitively characterized in B. megaterium, genomic analysis of various strains, such as QM B1551 and DSM319, reveals the presence of genes homologous to those found in other this compound and rhizobactin producing organisms.[9] Researchers can identify candidate genes by performing homology searches (e.g., BLAST) against sequenced B. megaterium genomes using the protein sequences of the rhbA-F genes from S. meliloti or the lidA-F genes from Leptolyngbya sp. as queries.[7] The identification and functional characterization of this gene cluster in B. megaterium is a key area for future research.

Caption: Proposed this compound biosynthesis pathway in Bacillus megaterium.

Quantitative Data on this compound Production

The production of this compound by B. megaterium is significantly influenced by environmental conditions. The following tables summarize key quantitative findings from the literature.

Table 1: Effect of Carbon Source on Siderophore Production

| Carbon Source | Siderophore Production (μmol g⁻¹ dry weight biomass) | Reference |

| Glycerol | 1182 | [10] |

| Mannose | 251 | [10] |

| Fructose | 546 - 842 | [10] |

| Galactose | 546 - 842 | [10] |

| Glucose | 546 - 842 | [10] |

| Lactose | 546 - 842 | [10] |

| Maltose | 546 - 842 | [10] |

| Sucrose | 546 - 842 | [10] |

Table 2: Effect of Aeration on Siderophore Production

| Condition | Effect on Siderophore Production | Reference |

| Stirred Culture | Higher production | [10] |

| Static Culture | Delayed and reduced production | [10] |

Experimental Protocols

This section details methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Siderophore Production and Quantification

Objective: To induce and quantify siderophore production by B. megaterium.

Protocol:

-

Culture Preparation: Inoculate B. megaterium in an iron-deficient medium, such as succinate medium.[4] For comparative studies, supplement the medium with different carbon sources as indicated in Table 1.

-

Incubation: Incubate the cultures at 30-37°C with vigorous shaking (for optimal aeration) for 24-48 hours.[4][10]

-

Supernatant Collection: Centrifuge the cultures to pellet the cells and collect the supernatant, which contains the secreted siderophores.

-

Qualitative Detection (CAS Assay): Spot the supernatant onto a Chrome Azurol S (CAS) agar plate. The development of an orange halo around the spot against a blue background indicates the presence of siderophores.[11]

-

Hydroxamate-Specific Detection (Csaky Test): To specifically detect hydroxamate-type siderophores like this compound, perform the Csaky test on the supernatant. This colorimetric assay involves the oxidation of hydroxylamines (formed upon hydrolysis of hydroxamates) to nitrous acid, which then forms a colored azo dye.[11]

-

Quantitative Analysis (HPLC): For precise quantification, subject the supernatant to High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used.[10] The concentration of this compound can be determined by comparing the peak area to a standard curve generated with purified this compound.

Purification and Identification of this compound

Objective: To isolate and confirm the identity of this compound.

Protocol:

-

Large-Scale Culture: Grow B. megaterium in a large volume of iron-deficient medium to obtain a sufficient quantity of siderophore.

-

Purification: Purify this compound from the culture supernatant using chromatographic techniques. This may involve a combination of ion-exchange chromatography and gel filtration.[12]

-

Identification (LC-MS and NMR):

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze the purified fraction by LC-MS to determine the molecular weight of the compound. This compound has a molecular weight of 420 Da.[5]

-

Nuclear Magnetic Resonance (NMR): Perform ¹H and ¹³C NMR spectroscopy on the purified sample to elucidate its chemical structure and confirm its identity as this compound.[5]

-

Genetic Manipulation of B. megaterium

Objective: To identify and validate the function of genes in the this compound biosynthesis pathway.

Protocol:

-

Transformation: Introduce foreign DNA (e.g., plasmids for gene knockout or complementation) into B. megaterium. A common method is protoplast transformation.[6] Alternatively, heat-shock transformation of chemically competent cells can be employed.[4][13]

-

Gene Knockout: To confirm the function of a candidate gene, create a markerless deletion mutant using techniques like CRISPR/Cas9-mediated genome editing, which has been adapted for use in Bacillus species.[14] This involves designing a guide RNA specific to the target gene and introducing it along with the Cas9 nuclease into the cells.

-

Phenotypic Analysis: Compare the siderophore production of the wild-type and mutant strains using the CAS assay and HPLC analysis. A loss of this compound production in the mutant would confirm the gene's involvement in the pathway.

-

Complementation: To further validate the gene's function, introduce a plasmid carrying the wild-type copy of the gene into the mutant strain. Restoration of this compound production would confirm that the observed phenotype was due to the specific gene knockout.

Caption: Experimental workflow for gene function validation.

Conclusion and Future Directions

The biosynthesis of this compound in Bacillus megaterium is a complex process that is beginning to be understood through comparative genomics and the study of homologous pathways in other bacteria. This technical guide provides a comprehensive overview of the current knowledge, including a proposed biosynthetic pathway, quantitative data on its production, and detailed experimental protocols for its investigation.

Future research should focus on the definitive identification and characterization of the this compound biosynthesis gene cluster in B. megaterium. This will involve the functional analysis of candidate genes through knockout and complementation studies. A thorough understanding of this pathway will not only advance our knowledge of microbial iron acquisition but also pave the way for the rational design of novel antimicrobial agents that target this essential process, and for the biotechnological production of this compound for various applications.

References

- 1. Complete Genome Sequence of Bacillus megaterium Strain TG1-E1, a Plant Drought Tolerance-Enhancing Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KEGG GENOME: Bacillus megaterium WSH-002 [kegg.jp]

- 3. bacdive.dsmz.de [bacdive.dsmz.de]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. bocascientific.com [bocascientific.com]

- 7. KEGG GENOME: Bacillus megaterium WSH-002 [genome.jp]

- 8. KEGG GENOME: Bacillus megaterium NBRC 15308 = ATCC 14581 [genome.jp]

- 9. Genome Sequences of the Biotechnologically Important Bacillus megaterium Strains QM B1551 and DSM319 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hplc.eu [hplc.eu]

- 11. Structure of this compound, an iron-transport compound from Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved solid-phase extraction protocol and sensitive quantification of six microcystins in water using an HPLC-orbitrap mass spectrometry system - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. m.youtube.com [m.youtube.com]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

Unlocking Nature's Iron Chelators: A Technical Guide to the Identification and Analysis of the Schizokinen Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron, a crucial element for nearly all life, presents a paradox in biological systems: it is essential yet poorly soluble and potentially toxic. Microorganisms have evolved sophisticated iron acquisition systems, prominently featuring the secretion of high-affinity iron chelators known as siderophores. Schizokinen, a citrate-based dihydroxamate siderophore, is a key player in this process for numerous bacterial species, including cyanobacteria and members of the Bacillus genus. Understanding the genetic architecture and regulation of the this compound biosynthetic gene cluster is paramount for applications ranging from elucidating microbial ecology to developing novel therapeutics and biocontrol agents. This technical guide provides an in-depth overview of the methodologies for identifying, analyzing, and engineering the this compound gene cluster, with a focus on the well-characterized cluster from Leptolyngbya sp. PCC 7376.

Introduction to this compound

This compound is a siderophore produced by various bacteria to scavenge ferric iron (Fe³⁺) from the environment.[1] Its structure features a central citric acid backbone symmetrically linked to two 1-amino-3-(N-hydroxy-N-acetyl)-aminopropane residues. This configuration, with two hydroxamate groups and an α-hydroxycarboxylate group, allows for the formation of a stable, hexadentate octahedral complex with Fe³⁺. Beyond its primary role in iron acquisition, this compound has been shown to chelate other metals, such as copper, potentially mitigating metal toxicity in some organisms.[2] The biosynthesis of this compound is not mediated by large, multi-domain non-ribosomal peptide synthetases (NRPS), but rather by the more compact NRPS-Independent Siderophore (NIS) synthetase pathway.[2]

Identification of the this compound Gene Cluster

The identification of the this compound biosynthetic gene cluster (BGC) is the foundational step in its study. A combination of bioinformatics and comparative genomics is typically employed.

Experimental Protocol: Genome Mining for the this compound BGC

This protocol outlines the in-silico identification of a putative this compound BGC using genomic data.

-

Obtain Genome Sequence: Acquire the complete or draft genome sequence of the target microorganism in FASTA format.

-

antiSMASH Analysis:

-

Navigate to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server.

-

Upload the genome sequence.

-

Select the appropriate domain (Bacteria or Fungi).

-

Under "Analysis strictness," a "relaxed" setting can be beneficial for discovering novel cluster variations.

-

Enable all extra analysis features, particularly "KnownClusterBlast" to compare findings against the MIBiG (Minimum Information about a Biosynthetic Gene Cluster) repository of experimentally characterized clusters.

-

Execute the analysis.

-

-

Cluster Identification:

-

Examine the antiSMASH output for regions identified as "siderophore" or "NIS".

-

Look for a cluster containing core NIS synthetase genes, often homologous to iucA/iucC from the aerobactin pathway.[2]

-

A typical this compound cluster will also contain genes for precursor synthesis (e.g., aminotransferases, decarboxylases) and potentially transporters.

-

-

Homology Analysis:

-

Perform a BLASTp (Protein Basic Local Alignment Search Tool) analysis for each predicted protein in the cluster against databases like NCBI's non-redundant protein sequences (nr) and MIBiG.

-

Prioritize hits to known this compound, rhizobactin 1021, or aerobactin biosynthesis proteins. The lidA-F genes from Leptolyngbya sp. PCC 7376 serve as an excellent reference cluster (MIBiG accession: BGC0002633).[3]

-

The Leptolyngbya sp. PCC 7376 lid Gene Cluster

A putative this compound BGC, designated lid, was identified in the marine cyanobacterium Leptolyngbya sp. PCC 7376.[4][5] Heterologous expression of the first seven genes, lidA to lidF, in Escherichia coli resulted in the production of this compound, confirming their function.[4]

| Gene (Locus Tag) | Proposed Function | Homology (e.g., Rhizobactin 1021 pathway) |

| lidA (Lepto7376_4147) | L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase | rhbA |

| lidB (Lepto7376_4148) | L-2,4-diaminobutyrate decarboxylase | rhbB |

| lidC (Lepto7376_4149) | NIS synthetase (IucA/IucC family) | rhbC/rhbF |

| lidD (Lepto7376_4150) | N-acetyltransferase | rhbD |

| lidE (Lepto7376_4151) | Amine monooxygenase | rhbE |

| lidF (Lepto7376_4152) | NIS synthetase (IucA/IucC family) with GNAT domain | rhbF |

Table 1: Annotated genes in the core this compound biosynthetic cluster from Leptolyngbya sp. PCC 7376 and their homologs in the rhizobactin 1021 pathway.[3][4]

Functional Analysis of the this compound Gene Cluster

Functional validation of a putative BGC is crucial. This is typically achieved through heterologous expression and gene knockout experiments.

Experimental Protocol: Heterologous Expression in E. coli

This protocol describes the expression of the lidA-F gene cluster in E. coli to confirm this compound production.

-

Vector and Strain Selection:

-

Host Strain: E. coli BAP1, a strain engineered with a phosphopantetheinyl transferase (sfp) to activate carrier proteins, is suitable. Alternatively, a standard expression strain like E. coli BL21(DE3) can be co-transformed with a plasmid carrying sfp.

-

Expression Vector: A high-copy, inducible vector such as pET30a is appropriate.

-

-

Cloning:

-

Amplify the target gene cluster (lidA-F, ~10.5 kb) from Leptolyngbya sp. PCC 7376 genomic DNA using high-fidelity DNA polymerase. Due to the size, amplification may need to be performed in two or more overlapping fragments.

-

Utilize a seamless cloning method (e.g., Gibson Assembly, In-Fusion) to assemble the fragments into the linearized pET30a vector. Ensure the cluster is downstream of the T7 promoter.

-

Transform the final construct into the chosen E. coli expression host. Verify the sequence of the insert.

-

-

Expression and Culture:

-

Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.

-

Use the overnight culture to inoculate a larger volume (e.g., 1 L) of iron-deficient medium (e.g., M9 minimal medium with no added iron).

-

Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

-

-

Extraction and Detection:

-

Centrifuge the culture to separate the supernatant and cell pellet. This compound is secreted, so the primary analysis will be on the supernatant.

-

Analyze the supernatant for siderophore activity using the Chrome Azurol S (CAS) assay.

-

Experimental Protocol: Gene Knockout

Creating a knockout mutant in the native organism provides definitive proof of the gene cluster's function. This protocol is a generalized approach for cyanobacteria.

-

Construct Design: Design a knockout cassette containing an antibiotic resistance gene (e.g., spectinomycin resistance) flanked by homologous regions (~1 kb) upstream and downstream of the target gene/cluster.

-

Vector Assembly: Clone the flanking regions and the resistance cassette into a suicide or delivery vector that cannot replicate in the cyanobacterium.

-

Transformation: Introduce the knockout vector into the cyanobacterium (e.g., Anabaena sp.) via conjugation or electroporation.

-

Selection and Segregation: Select for transformants on antibiotic-containing media. Due to the polyploid nature of many cyanobacteria, multiple rounds of selection are required to ensure the knockout has segregated in all chromosome copies.

-

Verification: Confirm the gene knockout via PCR using primers that bind outside the flanking regions and sequencing.

-

Phenotypic Analysis: Grow the wild-type and mutant strains in iron-replete and iron-deficient media. Assess growth and perform CAS assays and HPLC analysis on the supernatant to confirm the loss of this compound production.

Purification and Quantification of this compound

Accurate characterization requires pure this compound. The following protocols outline its purification and quantification.

Experimental Protocol: this compound Purification

This protocol is adapted from the purification of heterologously expressed this compound.[4]

-

Culture Supernatant: Start with cell-free supernatant from a large-scale culture (as described in 3.1).

-

Solid Phase Extraction (Optional): For initial cleanup and concentration, the supernatant can be passed through a C18 solid-phase extraction cartridge. Elute with methanol.

-

Preparative HPLC:

-

System: A preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 20 g cartridge).

-

Mobile Phase:

-

Solvent A: Deionized Water

-

Solvent B: Methanol

-

-

Gradient: A linear gradient from 100% A to 100% B over 30-40 minutes.

-

Flow Rate: Approximately 10-20 mL/min.

-

Detection: Monitor at ~200 nm.

-

-

Fraction Collection and Analysis: Collect fractions across the gradient. Analyze each fraction for siderophore activity using the CAS assay.

-

Final Purification: Pool the active fractions, evaporate the solvent, and re-run on the same HPLC system with a shallower gradient to achieve high purity (>95%).

-

Verification: Confirm the identity and purity of the final product using UPLC-MS/MS and NMR spectroscopy. The expected mass for this compound is 420 Da, with a protonated ion [M+H]⁺ at m/z 421.[4]

Experimental Protocol: Chrome Azurol S (CAS) Assay for Quantification

The CAS assay is a colorimetric method to quantify total siderophore production.

-

CAS Assay Solution Preparation: Prepare the blue CAS assay solution containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and FeCl₃ in a buffered solution.

-

Standard Curve: Prepare a standard curve using a known concentration of a reference siderophore (e.g., deferoxamine mesylate) or purified this compound.

-

Sample Measurement:

-

Mix the culture supernatant with the CAS assay solution (e.g., 1:1 v/v).

-

Incubate for a defined period (e.g., 20 minutes).

-

Measure the absorbance at 630 nm. The blue color fades as the siderophore removes iron from the CAS complex.

-

-

Quantification: Calculate the siderophore units or concentration in the sample by comparing its absorbance to the standard curve.

| Organism | Condition | This compound Yield | Reference |

| Anabaena sp. | Iron-deficient culture | Not explicitly quantified, but production is induced. | [6] |

| E. coli (lidA-F expression) | Iron-deficient culture | Significantly higher than native Leptolyngbya | [4][7] |

| Anabaena flos aquae | Optimized conditions | Yields are typically low, often only analytical quantities. | A Four-Step Platform to Optimize Growth Conditions... (MDPI) |

Table 2: Reported this compound Production. Note: Absolute quantitative data for this compound production is sparse in the literature, often described qualitatively or in relative terms.

Regulation of the this compound Gene Cluster

In many bacteria, iron-responsive gene expression is controlled by the Ferric Uptake Regulator (Fur) protein.

The Fur Regulatory Pathway

Under iron-replete conditions, intracellular Fe²⁺ acts as a co-repressor, binding to the Fur protein. The Fur-Fe²⁺ complex then binds to a specific DNA sequence known as the "Fur box" located in the promoter region of target genes. This binding physically blocks the RNA polymerase, repressing transcription. When iron levels are low, Fur does not bind Fe²⁺, its conformation changes, and it detaches from the Fur box, allowing for the transcription of siderophore biosynthesis and uptake genes.

The consensus Fur box sequence is a 19-bp palindrome, typically GATAATGATAATCATTATC, although variations exist.[8]

Conclusion and Future Directions

The identification and analysis of the this compound gene cluster provide a window into the competitive world of microbial iron acquisition. The methodologies outlined in this guide—from in-silico genome mining to heterologous expression and regulatory analysis—form a comprehensive toolkit for researchers. The successful expression of the lidA-F cluster in E. coli not only validates its function but also opens avenues for the overproduction of this compound for industrial and medical applications, such as in novel drug delivery systems or as imaging agents for infections. Future research should focus on elucidating the functions of the remaining genes in larger this compound-like clusters, exploring the diversity of these clusters across different environments, and optimizing production yields to make this valuable siderophore more accessible.

References

- 1. dc.etsu.edu [dc.etsu.edu]

- 2. pubcompare.ai [pubcompare.ai]

- 3. BGC0002633 [mibig.secondarymetabolites.org]

- 4. Heterologous Expression and Biochemical Analysis Reveal a this compound-Based Siderophore Pathway in Leptolyngbya (Cyanobacteria) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Heterologous Expression and Biochemical Analysis Reveal a this compound-Based Siderophore Pathway in Leptolyngbya (Cyanobacteria) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Unseen Architect of Iron Piracy: A Technical Guide to Schizokinen's Role in Bacterial Iron Acquisition

For Immediate Release

A Deep Dive into the Molecular Espionage of a Key Siderophore for Researchers, Scientists, and Drug Development Professionals

In the relentless struggle for survival, bacteria have evolved sophisticated mechanisms to acquire essential nutrients. Among the most critical of these is iron, a metal vital for numerous cellular processes but scarcely available in the host environment. This technical guide illuminates the pivotal role of Schizokinen, a potent siderophore, in the intricate process of bacterial iron acquisition. We will explore its mechanism of action, the genetic regulation that governs its production, and the experimental methodologies used to study this fascinating molecule, providing a comprehensive resource for professionals in microbiology and drug development.

Introduction: this compound, the Iron Scavenger

This compound is a citrate-based dihydroxamate siderophore, a low-molecular-weight organic molecule with an exceptionally high affinity for ferric iron (Fe³⁺). Produced and secreted by a range of bacteria, including species of Bacillus and cyanobacteria, this compound acts as an extracellular iron scavenger. It chelates the scarce environmental iron, forming a stable Fe³⁺-Schizokinen complex that is then recognized and actively transported back into the bacterial cell. This process of "molecular piracy" is a crucial survival strategy, enabling bacteria to thrive in iron-limited environments, such as within a host organism. Understanding the intricacies of the this compound system offers a promising avenue for the development of novel antimicrobial agents that disrupt this essential pathway.

The this compound-Mediated Iron Acquisition Pathway

The acquisition of iron via this compound is a multi-step, highly regulated process involving biosynthesis, secretion, iron chelation, and re-uptake.

Biosynthesis: this compound is synthesized in the bacterial cytoplasm through a pathway independent of non-ribosomal peptide synthetases (NRPS). This NRPS-independent siderophore (NIS) synthetase pathway assembles this compound from citric acid and two molecules of 1-amino-3-(N-hydroxy-N-acetyl)-aminopropane.

Secretion and Iron Chelation: Once synthesized, this compound is secreted into the extracellular environment. In this iron-poor milieu, its two hydroxamate groups and the α-hydroxycarboxylate group of its citrate backbone cooperatively bind to a ferric iron ion, forming a stable, hexadentate octahedral complex.

Uptake of the Fe³⁺-Schizokinen Complex: The ferric-Schizokinen complex is recognized with high specificity by TonB-dependent transporters (TBDTs), which are outer membrane receptors on the bacterial cell surface. Binding of the complex initiates a conformational change in the TBDT, which, powered by the TonB-ExbB-ExbD energy-transducing system, facilitates the translocation of the Fe³⁺-Schizokinen complex across the outer membrane. Once in the periplasm, the complex is bound by a periplasmic binding protein and transported across the inner membrane via an ABC (ATP-binding cassette) transporter.

Iron Release: Inside the cytoplasm, the iron is released from the this compound molecule, likely through a combination of reduction of Fe³⁺ to Fe²⁺ and/or enzymatic degradation of the siderophore. The now-available iron can be incorporated into various metabolic pathways and iron-containing proteins.

Genetic Regulation by the Ferric Uptake Regulator (Fur)

The biosynthesis of this compound and the expression of its transport machinery are tightly regulated by iron availability, primarily through the action of the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur dimerizes with its co-repressor, Fe²⁺, and binds to a specific DNA consensus sequence known as the "Fur box" located in the promoter region of its target genes. The Fur box in Bacillus subtilis is a 19-bp inverted repeat with the consensus sequence 5'-GATAATGATAATCATTATC-3'. When the Fur-Fe²⁺ complex is bound to the Fur box, it sterically hinders the binding of RNA polymerase, thereby repressing the transcription of the this compound biosynthesis and transport genes.

Conversely, under iron-limiting conditions, Fe²⁺ dissociates from Fur. This apo-Fur protein is unable to bind to the Fur box, lifting the repression. RNA polymerase can then access the promoter and initiate transcription of the operon, leading to the production of this compound and its associated transporters. This elegant switch ensures that the energetically costly process of siderophore production is only activated when iron is scarce.

Quantitative Data

The efficacy of a siderophore is determined by its affinity for iron and the kinetics of its transport. This compound exhibits impressive characteristics in both regards.

| Parameter | Value | Organism/Condition | Reference |

| Fe³⁺ Affinity Constant (log Kf) | 36.2 | In vitro | [1] |

| Apparent Km (Fe³⁺-Schizokinen Uptake) | 0.04 µM | Anabaena sp. | [2] |

| Vmax (Fe³⁺-Siderophore Uptake) | 20 nmol Fe/mg protein/min | Anabaena sp. 7120 | [3] |

Note: The log Kf of 36.2 for this compound is remarkably high, exceeding that of the well-known clinical iron chelator Desferrioxamine B (log Kf = 30.6), highlighting its exceptional iron-binding capability.

Key Experimental Protocols

The study of this compound and other siderophores relies on a set of specialized biochemical and microbiological assays.

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method for detecting siderophores. It is based on the principle of iron competition. The CAS dye forms a high-affinity blue-colored complex with Fe³⁺. In the presence of a siderophore, which has an even higher affinity for iron, the iron is stripped from the CAS dye, resulting in a color change from blue to orange/yellow.

Protocol:

-

Prepare CAS Assay Solution:

-

Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

-

In a separate beaker, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

-

Prepare an iron solution by dissolving 27 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

-

Slowly add the iron solution to the CAS solution while stirring.

-

Slowly add the HDTMA solution to the CAS/iron mixture while stirring. The solution should turn blue.

-

Autoclave the final solution and store it in a dark, plastic bottle.

-

-

Prepare CAS Agar Plates (for qualitative analysis):

-

Prepare a suitable growth medium (e.g., iron-limited minimal medium) with 1.5% agar. Autoclave and cool to 50°C.

-

Add the CAS assay solution to the molten agar at a 1:9 ratio (e.g., 100 ml CAS solution to 900 ml agar medium).

-

Pour the plates and allow them to solidify.

-

Inoculate the plates with the bacterial strains to be tested.

-

Incubate under appropriate conditions. A color change from blue to an orange/yellow halo around the colony indicates siderophore production.

-

-

Liquid Assay (for quantitative analysis):

-

Mix a sample of culture supernatant (containing the siderophore) with the CAS assay solution.

-

Incubate at room temperature for a specified time (e.g., 20-30 minutes).

-

Measure the absorbance at 630 nm. A decrease in absorbance compared to a control (medium without bacteria) indicates the presence of siderophores.

-

⁵⁵Fe Uptake Assay

This radioisotope assay provides a direct measurement of iron transport into bacterial cells.

Protocol:

-

Cell Preparation: Grow bacteria in an iron-limited medium to induce the expression of iron uptake systems. Harvest the cells during the exponential growth phase by centrifugation, wash them with an iron-free buffer, and resuspend them to a specific cell density.

-

Preparation of ⁵⁵Fe-Siderophore Complex: Prepare the ferric-siderophore complex by mixing ⁵⁵FeCl₃ with an excess of purified this compound in a suitable buffer. Allow the mixture to incubate to ensure complete complex formation.

-

Uptake Experiment:

-

Initiate the uptake assay by adding the ⁵⁵Fe-Schizokinen complex to the cell suspension.

-

Incubate the mixture at the optimal growth temperature with shaking.

-

At various time points, withdraw aliquots of the cell suspension.

-

-

Termination and Washing:

-

Immediately filter the aliquots through a 0.45 µm nitrocellulose membrane filter to separate the cells from the medium.

-

Quickly wash the filters with a cold wash buffer (e.g., containing a high concentration of non-radioactive FeCl₃ or a strong chelator like EDTA) to remove non-specifically bound extracellular ⁵⁵Fe.

-

-

Quantification:

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of ⁵⁵Fe transported into the cells.

-

Calculate the rate of iron uptake (e.g., in pmol of Fe per mg of protein per minute).

-

Implications for Drug Development

The essentiality of the this compound-mediated iron acquisition system for many pathogenic bacteria makes it an attractive target for novel antimicrobial strategies. Potential approaches include:

-

"Trojan Horse" Strategy: Antibiotics can be chemically linked to this compound or its analogs. The bacteria, mistaking the conjugate for a source of iron, would actively transport the antibiotic into the cell, leading to targeted cell death.

-

Inhibition of Biosynthesis: Developing small molecule inhibitors that block the enzymes of the this compound biosynthesis pathway would prevent the bacteria from producing this crucial siderophore, effectively starving them of iron.

-

Receptor Blockade: Designing molecules that bind to the outer membrane receptors for the Fe³⁺-Schizokinen complex but are not transported would block the uptake of iron, leading to bacterial growth inhibition.

Conclusion

This compound is a highly efficient and tightly regulated component of the bacterial iron acquisition machinery. Its high affinity for iron, coupled with a specific and sensitive transport system, provides a significant advantage to bacteria in competitive, iron-limited environments. A thorough understanding of the molecular mechanisms underlying this compound's function, from its genetic regulation to its biochemical activity, is paramount for the development of innovative strategies to combat bacterial infections. The protocols and data presented in this guide serve as a foundational resource for researchers and drug developers aiming to exploit this critical bacterial pathway.

References

The Siderophore Schizokinen: A Technical Guide to its Discovery and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizokinen is a dihydroxamate-type siderophore, a small, high-affinity iron-chelating compound produced by various bacteria to scavenge ferric iron (Fe³⁺) from the environment. First identified in Bacillus megaterium, it is also produced by cyanobacteria such as Anabaena sp. and has been isolated from natural environments like rice paddy soil.[1][2][3] Structurally, this compound is characterized by a citric acid backbone symmetrically substituted with two 1-amino-3-(N-hydroxy-N-acetyl)-aminopropane residues.[1] This unique structure enables the formation of a stable, hexadentate octahedral complex with ferric iron, facilitating its transport into the microbial cell.[1] This guide provides a comprehensive overview of the discovery, structural elucidation, and key experimental protocols related to this compound.

Discovery and Production

This compound is biosynthesized by a variety of microorganisms, particularly under iron-deficient conditions.[1] Its production is a response to iron limitation, a common stressor in many microbial habitats. The biosynthesis of this compound proceeds through the NRPS-independent siderophore (NIS) synthetase pathway.[1] Notably, this compound also serves as an intermediate in the biosynthesis of another siderophore, rhizobactin 1021.[1][4] The production of this compound can be significantly influenced by environmental factors; for instance, the presence of citric acid in the growth medium has been observed to stimulate its production approximately five-fold in Anabaena.[1]

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic and chemical methods. Techniques such as Electrospray Mass Spectrometry (ES-MS), tandem Mass Spectrometry (MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in elucidating its molecular formula and connectivity.[5][6] The structure reveals a central citrate moiety linked to two hydroxamate-containing side chains, which provide the oxygen donor atoms for iron coordination.[1][7]

Physicochemical and Binding Properties

The defining characteristic of this compound is its high affinity for ferric iron. This property is quantified by its stability constant. The coordination of this compound with iron(III) forms an octahedral complex involving six oxygen atoms from the two hydroxamate groups and the α-hydroxycarboxylate group of the citrate core.[1]

| Property | Value | Reference |

| Iron(III) Binding Affinity (log KFeIII) | 36.2 | [1] |

| Metal Coordination Geometry | cis-cis (with respect to the two chelating hydroxamates) | [1] |

Experimental Protocols

Detection of this compound Production: The Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a universal and widely used colorimetric method for detecting the production of siderophores, including this compound.

Principle: The assay is based on the high affinity of siderophores for iron. In the CAS assay solution, the dye Chrome Azurol S is complexed with Fe³⁺ and a detergent, forming a blue-colored complex. When a sample containing a siderophore is added, the siderophore removes the iron from the dye complex, causing a color change from blue to orange/yellow.

Protocol:

-

Preparation of CAS Agar Plates:

-

Prepare a basal growth medium appropriate for the microorganism being tested, ensuring it is iron-deficient.

-

Autoclave the medium and cool to 50°C.

-

Aseptically add the CAS assay solution to the molten agar to a final concentration of 10% (v/v).

-

Pour the plates and allow them to solidify.

-

-

Inoculation:

-

Inoculate the test microorganism onto the center of the CAS agar plate.

-

-

Incubation:

-

Incubate the plates under conditions suitable for the growth of the microorganism.

-

-

Observation:

-

The formation of an orange or yellow halo around the microbial growth against the blue background indicates siderophore production. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.

-

Isolation and Purification of this compound

The isolation and purification of this compound from culture supernatants typically involves a series of chromatographic steps.

Protocol:

-

Culture Growth: Grow the producing microorganism in a large volume of iron-deficient liquid medium.

-

Harvesting Supernatant: Separate the bacterial cells from the culture medium by centrifugation or filtration.

-

Initial Purification (e.g., Amberlite XAD-4 resin):

-

Pass the cell-free supernatant through a column packed with a non-polar resin like Amberlite XAD-4 to adsorb the siderophore.

-

Wash the column with distilled water to remove salts and other hydrophilic impurities.

-

Elute the siderophore from the resin using a solvent such as methanol.

-

-

Further Chromatographic Purification:

-

The crude extract can be further purified using a combination of techniques such as:

-

Gel Filtration Chromatography: To separate molecules based on size.

-

Ion-Exchange Chromatography: To separate molecules based on charge.

-

Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): For final purification and to assess purity.

-

-

Structural Analysis: Mass Spectrometry and NMR

Mass Spectrometry (MS):

-

Electrospray Ionization Mass Spectrometry (ESI-MS): Used to determine the accurate molecular weight of the purified this compound.

-

Tandem Mass Spectrometry (MS/MS): Used to fragment the molecule and obtain information about its substructures, aiding in the confirmation of its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity. Comparison of the ¹H NMR spectrum of the isolated compound with published data for this compound is a key step in its identification.[5][8]

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

Visualizations

This compound Biosynthesis Pathway

Caption: Biosynthetic pathway of this compound from precursor molecules.

Experimental Workflow for this compound Characterization

Caption: Workflow for the detection, isolation, and structural elucidation of this compound.

References

- 1. This compound | 35418-52-1 | Benchchem [benchchem.com]

- 2. Isolation of the Siderophore this compound from Soil of Rice Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of the siderophore this compound from soil of rice fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyanobacterial Siderophores—Physiology, Structure, Biosynthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Heterologous Expression and Biochemical Analysis Reveal a this compound-Based Siderophore Pathway in Leptolyngbya (Cyanobacteria) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Schizokinen-Producing Microorganisms in Soil Environments

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate and competitive microbial ecosystems of the soil, the acquisition of essential nutrients is a primary driver of survival and proliferation. Iron, a critical cofactor for numerous cellular processes, is abundant in the Earth's crust but exists predominantly in its insoluble ferric (Fe³⁺) form, rendering it biologically unavailable. To overcome this limitation, many microorganisms have evolved sophisticated iron acquisition systems, central to which are siderophores—low molecular weight, high-affinity iron-chelating molecules.

This technical guide focuses on schizokinen, a dihydroxamate siderophore produced by a diverse range of soil microorganisms. This compound plays a crucial role in the iron nutrition of its producers and has implications for microbial community dynamics, plant-microbe interactions, and potentially, for novel therapeutic applications. This document provides an in-depth overview of this compound-producing microorganisms, their prevalence in soil, the regulatory pathways governing this compound production and uptake, and detailed experimental protocols for their study.

This compound-Producing Microorganisms in Soil

This compound is produced by a variety of bacteria across different phyla, indicating its widespread importance in microbial iron acquisition. Notable producers identified in soil environments include:

-

Bacillus megaterium : A ubiquitous Gram-positive, endospore-forming bacterium commonly found in soil. It is known for its diverse metabolic capabilities and its role in nutrient cycling.

-

Rhizobium leguminosarum : A Gram-negative soil bacterium that forms symbiotic relationships with leguminous plants, where it fixes atmospheric nitrogen. Siderophore production is crucial for its survival in the competitive rhizosphere environment.[1]

-

Ralstonia solanacearum : A Gram-negative plant pathogen with a broad host range, causing bacterial wilt in many important crops. This compound production is a key factor in its virulence and ability to colonize plant vascular tissues.

-

Cyanobacteria : Various species of this phylum, including those of the genera Anabaena and Leptolyngbya, are known to produce this compound. As photosynthetic organisms, they are important primary producers in many soil and aquatic environments.

Quantitative Data on this compound Producers and Siderophore Concentrations in Soil

Quantifying the abundance of this compound-producing microorganisms and the concentration of this compound in soil is challenging due to the complexity of the soil matrix and the vast diversity of microbial life. However, studies on representative species and siderophores in general provide valuable insights.

Table 1: Population Densities of Known this compound-Producing Bacteria in Agricultural Soils

| Microorganism | Soil Type/Condition | Population Density (CFU/g of soil) | Reference(s) |

| Rhizobium leguminosarum | Pasture soils | 95 to >1 x 10⁸ | [2][3] |

| Rhizobium leguminosarum | Agricultural loam | 10³ to 10⁸ | [4][5] |

| Bacillus megaterium | Inoculated agricultural soil | ~2 x 10⁸ | [1] |

Table 2: Representative Concentrations of Siderophores in Soil Environments

| Siderophore Type | Soil Environment | Concentration Range | Reference(s) |

| General Siderophores | Outside the rhizosphere | As low as 10 nM | |

| Hydroxamate Siderophores | Forest soil solution | Not specified |

Note: Specific concentration data for this compound in soil is scarce in the current literature. The data presented for general and other hydroxamate siderophores are for contextual purposes.

Signaling Pathways and Regulation

The biosynthesis and uptake of this compound are tightly regulated processes, primarily controlled by the intracellular iron status of the microorganism. The Ferric Uptake Regulator (Fur) protein is the master regulator of iron homeostasis in many bacteria.

Fur-Mediated Regulation of this compound Biosynthesis and Transport

The signaling pathway for the regulation of this compound is centered around the Fur protein, which acts as a transcriptional repressor in the presence of iron.

Caption: Fur-mediated regulation of this compound gene expression.

Pathway Description:

-

High Iron Conditions: When intracellular iron levels are sufficient, Fe²⁺ ions act as a cofactor, binding to the Fur protein dimer. This binding induces a conformational change in Fur, activating it. The active Fur-Fe²⁺ complex then binds to a specific DNA sequence known as the "Fur box," located in the promoter region of the this compound biosynthesis and transport genes. This binding physically blocks RNA polymerase from initiating transcription, thus repressing the production of this compound and its transport machinery.

-

Low Iron Conditions: Under iron-limiting conditions, the intracellular Fe²⁺ concentration drops, and iron dissociates from the Fur protein. The apo-Fur (iron-free) dimer is inactive and has a low affinity for the Fur box. Consequently, it detaches from the DNA, allowing RNA polymerase to access the promoter and initiate the transcription of the this compound-related genes. This leads to the synthesis of the enzymes required for this compound production and the transport proteins necessary for the uptake of the ferric-schizokinen complex.

This compound Uptake and Iron Release

Once secreted, this compound scavenges ferric iron from the environment, forming a stable ferric-schizokinen complex. This complex is then recognized by specific receptors on the outer membrane of the bacterium.

Caption: Ferric-schizokinen uptake and iron release pathway.

Pathway Description:

-

Binding and Transport across the Outer Membrane: The ferric-schizokinen complex is recognized and bound by a specific high-affinity outer membrane receptor. In R. leguminosarum, an iron-repressible outer membrane protein of approximately 74 kDa has been identified as a putative receptor for ferric-schizokinen.[1] The transport across the outer membrane is an energy-dependent process, often involving the TonB-ExbB-ExbD complex, which transduces the proton motive force of the cytoplasmic membrane to the outer membrane receptor.

-

Periplasmic Transport and Inner Membrane Translocation: Once in the periplasm, the ferric-schizokinen complex is bound by a periplasmic binding protein, which delivers it to an ATP-binding cassette (ABC) transporter in the inner membrane. In Bacillus subtilis, the YfhA/YfiYZ importer and the YusV ATPase are implicated in the transport of ferric-schizokinen across the cytoplasmic membrane.

-

Iron Release in the Cytoplasm: Inside the cytoplasm, the ferric iron is released from the this compound molecule. This is typically achieved through the reduction of Fe³⁺ to Fe²⁺ by a reductase enzyme, as Fe²⁺ has a much lower affinity for the siderophore. The released Fe²⁺ is then available for various metabolic processes, while the iron-free siderophore may be recycled or degraded.

Experimental Protocols

Isolation and Identification of this compound-Producing Microorganisms from Soil

This protocol outlines a general method for the isolation of potential this compound-producing bacteria from a soil sample, followed by screening for siderophore production.

Caption: Workflow for isolation and screening of siderophore producers.

Methodology:

-

Soil Sample Collection: Collect approximately 10 g of soil from the desired location (e.g., rhizosphere of a specific plant) into a sterile container.

-

Serial Dilution:

-

Suspend 1 g of the soil sample in 9 mL of sterile 0.85% NaCl solution. Vortex vigorously for 2 minutes.

-

Perform a tenfold serial dilution series from 10⁻¹ to 10⁻⁶ by transferring 1 mL of the suspension to the next tube containing 9 mL of sterile saline.

-

-

Plating:

-

Spread 100 µL of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto plates of a suitable nutrient-rich medium (e.g., Tryptic Soy Agar for general bacteria, or a specific medium for Rhizobia).

-

-

Incubation: Incubate the plates at 28-30°C for 24-72 hours, or until distinct colonies are visible.

-

Pure Colony Isolation: Select morphologically distinct colonies and streak them onto new agar plates to obtain pure cultures.

-

Siderophore Screening (Chrome Azurol S (CAS) Agar Assay):

-

Prepare CAS agar plates. This medium contains a dye complex (Chrome Azurol S, hexadecyltrimethylammonium bromide, and FeCl₃) that is blue.

-

Spot-inoculate the pure isolates onto the CAS agar plates.

-

Incubate at 28-30°C for 48-72 hours.

-

Siderophore production is indicated by a color change of the medium from blue to orange, yellow, or purple around the colony, which results from the siderophore chelating the iron from the dye complex.

-

-

Identification of Positive Isolates:

-

Isolates that produce a halo on CAS agar are potential siderophore producers.

-

Identify these isolates using molecular techniques such as 16S rRNA gene sequencing and/or MALDI-TOF mass spectrometry.

-

Extraction and Quantification of this compound from Soil (Representative Protocol)

This protocol is a representative method for the extraction and quantification of hydroxamate siderophores from soil using HPLC-MS. Optimization will be required for specific soil types and this compound analysis.

Methodology:

-

Extraction:

-

To 10 g of fresh soil, add 20 mL of a suitable extraction solvent (e.g., a mixture of water, methanol, and a chelating agent like 8-hydroxyquinoline to prevent metal-siderophore complexation).

-

Shake the mixture vigorously for 2 hours at room temperature.

-

Centrifuge the suspension at 10,000 x g for 15 minutes.

-

Collect the supernatant and filter it through a 0.22 µm filter.

-

-

Solid-Phase Extraction (SPE) for Cleanup and Concentration:

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the filtered soil extract onto the cartridge.

-

Wash the cartridge with deionized water to remove salts and polar impurities.

-

Elute the siderophores with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of mobile phase for HPLC-MS analysis.

-

-

HPLC-MS/MS Quantification:

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

Column: A C18 reversed-phase column is typically used for siderophore analysis.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode. For quantification, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument, monitoring for specific precursor-to-product ion transitions for this compound. A high-resolution instrument can be used for accurate mass confirmation.

-

Quantification: Create a calibration curve using a purified this compound standard of known concentrations. Spike a blank soil extract with the standard to create a matrix-matched calibration curve to account for matrix effects.

-

Conclusion

This compound-producing microorganisms are integral components of the soil microbiome, playing a vital role in iron cycling and microbial community structure. Understanding the distribution of these organisms, the environmental factors influencing this compound production, and the intricate regulatory networks governing its biosynthesis and uptake is essential for a comprehensive view of soil microbial ecology. The methodologies and data presented in this guide provide a foundation for researchers and scientists to further investigate the role of this compound in soil environments and explore its potential in agricultural and pharmaceutical applications. Further research is needed to obtain more precise quantitative data on this compound concentrations in various soil types and to elucidate the full diversity of this compound-producing microorganisms.

References

- 1. Bacillus megaterium NCT-2 agent alters soil nutrients, vegetable quality, and root microecology in secondary salinized soil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Key mechanisms of plant-Ralstonia solanacearum interaction in bacterial wilt pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Schizokinen-Mediated Iron Transport

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular mechanisms governing iron acquisition in various bacteria through the siderophore schizokinen. It details the biosynthesis of this compound, the multi-step transport of the ferric-schizokinen complex across the bacterial cell envelope, and the experimental methodologies used to elucidate these pathways.

Introduction: The Role of this compound in Iron Homeostasis

Iron is a critical micronutrient for nearly all living organisms, serving as a cofactor in essential metabolic processes such as respiration and DNA synthesis. However, its bioavailability is extremely low in aerobic environments due to the formation of insoluble ferric (Fe³⁺) hydroxides. To overcome this limitation, many microorganisms synthesize and secrete low-molecular-weight, high-affinity iron chelators known as siderophores.[1][2]

This compound is a citrate-based dihydroxamate siderophore produced by a diverse range of bacteria, including Bacillus megaterium and various cyanobacteria like Anabaena and Leptolyngbya.[3][4][5] It efficiently scavenges extracellular Fe³⁺, and the resulting ferric-schizokinen complex is then recognized and internalized by specific, high-affinity transport systems.[6] Understanding this mechanism is crucial for insights into microbial physiology, pathogenesis, and for the development of novel antimicrobial strategies that target these essential iron acquisition pathways.[7][8]

Molecular Structure and Iron Chelation

This compound's structure is central to its function as an iron scavenger. It is chemically classified as a dihydroxamate-type siderophore.[9]

-

Core Structure: The molecule features a central citric acid backbone.[9]

-

Chelating Arms: Two 1-amino-3-(N-hydroxy-N-acetyl)-aminopropane residues are symmetrically attached to the citrate core via amide linkages.[9][10]

-

Coordination Chemistry: The iron-chelating functional groups are the two distal hydroxamate moieties and the α-hydroxycarboxylate group of the citrate backbone. These six coordination sites (hexadentate) form a stable octahedral complex with a single ferric iron (Fe³⁺) atom.[1][9] This high-affinity binding is essential for sequestering iron from the environment and from host iron-binding proteins.

Biosynthesis of this compound

This compound synthesis occurs through a Non-Ribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) synthetase pathway, distinct from the large, modular NRPS enzymes that build peptide-based siderophores.[1][9] The pathway has been elucidated through genetic and biochemical studies, notably by its relation to the biosynthesis of rhizobactin 1021, for which this compound is a direct precursor.[1][9][11]

Key Biosynthetic Steps:

-

The pathway initiates with L-glutamic acid and L-aspartic β-semialdehyde.[1][9]

-

These precursors are converted to 1,3-diaminopropane.[1][11]

-

Subsequent hydroxylation and acetylation steps yield N⁴-hydroxy-1-aminopropane.[1][9]

-

Finally, two molecules of N⁴-hydroxy-1-aminopropane are condensed with a single molecule of citric acid to form the symmetric this compound molecule.[1][9]

Genetic clusters responsible for this compound biosynthesis have been identified. In Anabaena sp. PCC 7120, a cluster including genes all0390, all0392, all0393, and all0394 shows similarity to the rhizobactin 1021 biosynthesis genes.[1] In Leptolyngbya sp. PCC 7376, a gene cluster containing lidA to lidF was shown to produce this compound when heterologously expressed in E. coli.[4][10] The expression of these biosynthetic genes is tightly regulated and typically induced under iron-limiting conditions.[1]

Mechanism of Ferric-Schizokinen Transport

The uptake of iron via this compound is an active transport process that involves a series of proteins spanning the bacterial cell envelope. The general mechanism, outlined below, is based on models for siderophore transport in both Gram-negative and Gram-positive bacteria.

-

Outer Membrane Recognition and Transport: The ferric-schizokinen complex is first recognized by a specific TonB-dependent outer membrane receptor (OMR).[9] In the cyanobacterium Anabaena sp., this transporter has been identified as Alr0397 (also named SchT).[9] This transport step is energy-dependent, relying on the proton motive force of the inner membrane, which is transduced to the outer membrane by the TonB-ExbB-ExbD protein complex.

-

Periplasmic Shuttling: In Gram-negative bacteria, after translocation across the outer membrane, the ferric-schizokinen complex is captured by a high-affinity periplasmic binding protein (PBP). This PBP then shuttles the complex to an inner membrane transporter.

-

Inner Membrane Translocation: The final step of uptake into the cytoplasm is mediated by an ATP-binding cassette (ABC) transporter. This multi-protein complex typically consists of two transmembrane permease domains and two cytoplasmic nucleotide-binding domains (NBDs) that hydrolyze ATP to power the translocation of the ferric-siderophore complex across the inner membrane.[12] In Anabaena, transport was shown to be blocked by ATPase inhibitors, confirming its reliance on ATP.[6]

-

Intracellular Iron Release: Once inside the cytoplasm, the iron must be released from the this compound molecule to be utilized by the cell. This is generally accomplished by the reduction of Fe³⁺ to Fe²⁺, a process that lowers the affinity of the iron for the siderophore, causing it to be released. The now iron-free siderophore can then be recycled or degraded.

Quantitative Data on Transport

Quantitative analysis of transport kinetics provides insight into the efficiency and affinity of the uptake system. While extensive kinetic data is not widely published, key studies have established important parameters for the ferric-schizokinen transport system.

| Parameter | Value | Organism | Condition/Notes | Citation |

| Apparent Kₘ | 0.04 µM | Anabaena sp. | Describes the substrate concentration at which the transport rate is half of Vₘₐₓ. | [6] |

| Iron Uptake | ~6x higher | Bacillus megaterium SK11 | Compares iron uptake from this compound-iron vs. Desferal-iron, showing system specificity. | [13] |

| pFe³⁺ | 26.8 | N/A | The pFe³⁺ value indicates the iron chelation efficiency at pH 7.4; a higher value signifies stronger binding. | [14] |

Key Experimental Protocols

The study of this compound-mediated iron transport relies on a combination of biochemical, genetic, and analytical techniques.

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.

Methodology:

-

Culture Preparation: Bacteria are grown in iron-deficient media to induce siderophore production. The culture is then centrifuged to obtain a cell-free supernatant.

-

Reagent Preparation: The CAS assay solution is prepared, containing the dye Chrome Azurol S, iron (FeCl₃), and a detergent (HDTMA). This forms a stable, blue-colored ternary complex.

-

Assay Reaction: The cell-free supernatant containing this compound is mixed with the blue CAS reagent.

-

Detection: this compound, having a higher affinity for iron than CAS, removes the iron from the dye complex. This causes a color change from blue to orange/purple.

-

Quantification: The change in absorbance is measured spectrophotometrically at ~630 nm. The amount of siderophore is quantified by comparing the absorbance change to a standard curve.[15]

This assay directly measures the uptake of iron into bacterial cells using a radioactive isotope, typically ⁵⁹Fe.

Methodology:

-

Cell Preparation: Bacteria are grown under iron-limiting conditions to ensure the iron transport systems are highly expressed. Cells are then harvested, washed, and resuspended in a suitable buffer.

-

Substrate Preparation: Radioactive ⁵⁹FeCl₃ is complexed with purified this compound to form ⁵⁹Fe-schizokinen.

-

Uptake Initiation: The ⁵⁹Fe-schizokinen complex is added to the cell suspension to start the transport reaction. The incubation is carried out at a physiological temperature.

-

Time Course Sampling: Aliquots of the cell suspension are removed at various time points (e.g., 0, 1, 3, 5, 10 minutes).

-

Uptake Termination: The transport in each aliquot is stopped rapidly, typically by vacuum filtration through a membrane filter followed by immediate washing with a cold buffer to remove non-internalized ⁵⁹Fe-schizokinen.

-

Detection: The radioactivity retained on the filters (representing internalized iron) is measured using a scintillation counter.

-

Data Analysis: The rate of iron uptake is calculated and can be used to determine kinetic parameters like Kₘ and Vₘₐₓ.[3][13]

Conclusion and Future Directions

The this compound-mediated iron transport system is a highly specific and efficient mechanism that is vital for the survival of many bacterial species. Its core components—a NIS biosynthesis pathway, a TonB-dependent outer membrane receptor, and an inner membrane ABC transporter—represent a coordinated solution to the challenge of iron scarcity. For drug development professionals, each stage of this pathway presents a potential target for novel "Trojan horse" antibiotic strategies, where antimicrobial agents are conjugated to siderophores to gain entry into the bacterial cell, or for the development of inhibitors that block this essential nutrient supply chain. Future research will likely focus on the high-resolution structural characterization of the transport proteins and the intricate regulatory networks that control this critical microbial iron acquisition system.

References

- 1. Cyanobacterial Siderophores—Physiology, Structure, Biosynthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploiting bacterial iron acquisition: siderophore conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Active Transport of Iron in Bacillus megaterium: Role of Secondary Hydroxamic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterologous Expression and Biochemical Analysis Reveal a this compound-Based Siderophore Pathway in Leptolyngbya (Cyanobacteria) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iron-chelating hydroxamic acid (this compound) active in initiation of cell division in Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Active transport of ferric this compound in Anabaena sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. This compound | 35418-52-1 | Benchchem [benchchem.com]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. ABC Transporters in Bacterial Nanomachineries [mdpi.com]

- 13. Hydroxamate Recognition During Iron Transport from Hydroxamate-Iron Chelates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Regulation of Schizokinen Production Under Iron Limitation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms governing the production of schizokinen, a dihydroxamate-type siderophore, in response to iron availability. It details the biosynthetic pathway, the central role of the Ferric Uptake Regulator (Fur) protein, and the experimental methodologies used to investigate this regulatory network.

The this compound Biosynthesis Pathway

This compound is synthesized via a Non-Ribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) pathway.[1] The biosynthesis begins with the condensation of two molecules of 1-amino-3-(N-hydroxy-N-acetyl)-aminopropane with a central molecule of citric acid.[2] This pathway is an intermediate in the synthesis of rhizobactin 1021 in organisms like Sinorhizobium meliloti.[1]

The genes responsible for this pathway are typically organized in operons. For instance, in Leptolyngbya sp. PCC 7376, a gene cluster designated lidA to lidF has been identified and confirmed through heterologous expression in E. coli to produce this compound.[3][4][5][6] This cluster is homologous to the rhbA-F genes in Sinorhizobium meliloti, which are involved in rhizobactin 1021 synthesis.[3]

The proposed functions of the enzymes in this pathway, based on homology, are as follows:

-

RhbA/LidA: Diaminobutanoate-2-oxoglutarate transaminase

-

RhbB/LidB: Diaminobutanoate decarboxylase, producing 1,3-diaminopropane

-

RhbE/LidE: Oxidation of an amino group of 1,3-diaminopropane

-

RhbD/LidD: Acetylase activity

-

RhbC/LidC & RhbF/LidF: Condensation reactions that attach the two modified aminopropane molecules to citric acid.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of amino acids and of iron, manganese - Bacteria Bacillus megaterium - BNID 108820 [bionumbers.hms.harvard.edu]

- 3. Heterologous Expression and Biochemical Analysis Reveal a this compound-Based Siderophore Pathway in Leptolyngbya (Cyanobacteria) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterologous Expression and Biochemical Analysis Reveal a this compound-Based Siderophore Pathway in Leptolyngbya (Cyanobacteria) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

Schizokinen as a Precursor for Rhizobactin 1021 Biosynthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Rhizobactin 1021, a dihydroxamate siderophore produced by the nitrogen-fixing bacterium Sinorhizobium meliloti, plays a significant role in iron acquisition. This technical guide provides an in-depth overview of the biosynthesis of rhizobactin 1021, with a central focus on the role of its precursor, schizokinen. The biosynthesis is orchestrated by the rhbABCDEF operon, which is tightly regulated by iron availability through the transcriptional activator RhrA. While the pathway leading to this compound is relatively well-understood, the enzymatic conversion of this compound to rhizobactin 1021 remains an area of active investigation. This document details the genetic organization, proposed enzymatic functions, regulatory mechanisms, and available experimental methodologies relevant to the study of this important biosynthetic pathway. The provided diagrams, data tables, and experimental protocols are intended to serve as a valuable resource for researchers in the fields of microbiology, biochemistry, and drug development.

Introduction

Iron is an essential micronutrient for most living organisms, serving as a cofactor in a multitude of vital enzymatic reactions. However, its bioavailability in the environment is often limited. To overcome this challenge, many bacteria synthesize and secrete high-affinity iron-chelating molecules known as siderophores. Rhizobactin 1021 is a notable siderophore produced by Sinorhizobium meliloti, a bacterium known for its symbiotic relationship with leguminous plants. The structure of rhizobactin 1021 is unique, featuring a citrate backbone linked to two modified 1,3-diaminopropane units, one of which is acylated with a trans-2-decenoic acid tail, rendering the molecule amphiphilic. This compound, a simpler siderophore, acts as the direct precursor to rhizobactin 1021.[1][2] This guide elucidates the molecular details of this biosynthetic conversion and the broader pathway.

The Rhizobactin 1021 Biosynthetic Pathway

The biosynthesis of rhizobactin 1021 is a multi-step process involving the products of the rhbABCDEF gene cluster. The pathway commences with the synthesis of the precursor 1,3-diaminopropane, which is then modified and coupled to a citrate molecule to form this compound. The final step, which is not yet fully characterized, involves the addition of a decenoic acid moiety to this compound to yield rhizobactin 1021.

Genetic Organization

The genes responsible for rhizobactin 1021 biosynthesis are organized into an operon, rhbABCDEF, located on the pSymA megaplasmid in Sinorhizobium meliloti 2011.[3][4] This operon is co-regulated with the rhtA gene, which encodes the outer membrane receptor for ferric-rhizobactin 1021, and rhrA, which encodes a transcriptional activator.[3][4]

Proposed Enzymatic Functions

While detailed kinetic data for the Rhb enzymes are not currently available in the literature, their putative functions have been inferred from sequence homology to other known enzymes.

| Gene | Protein | Proposed Function | EC Number (if assigned) |

| rhbA | RhbA | Diaminobutanoate-2-oxoglutarate transaminase | 2.6.1.76[1] |

| rhbB | RhbB | Diaminobutanoate decarboxylase | 4.1.1.86[1] |

| rhbC | RhbC | Condensation enzyme (IUC family) | Unclassified[1] |

| rhbD | RhbD | Acetylase | Unclassified[1] |

| rhbE | RhbE | Monooxygenase (hydroxylation of 1,3-diaminopropane) | Unclassified[1] |

| rhbF | RhbF | Condensation enzyme (IUC family) | Unclassified[1] |

| Unknown | Unknown | Acyltransferase (conversion of this compound to rhizobactin 1021) | Unknown |

Note: The enzyme responsible for the final acylation step to form rhizobactin 1021 from this compound has not yet been identified.[1]

Biosynthetic Pathway Diagram

References

Schizokinen in Cyanobacteria: A Technical Guide to its Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schizokinen, a hydroxamate-type siderophore, plays a pivotal role in the iron acquisition strategies of a diverse range of cyanobacteria. In the iron-limited environments that cyanobacteria often inhabit, the production and uptake of this compound are critical for sustaining essential metabolic processes, including photosynthesis and nitrogen fixation. This technical guide provides an in-depth examination of the biological functions of this compound in cyanobacteria, detailing its biosynthesis, transport, and regulation. Furthermore, it explores its dual role in copper detoxification. The guide includes a compilation of available quantitative data, detailed experimental protocols for its detection and analysis, and visual representations of the key pathways involved. This document is intended to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development investigating cyanobacterial iron metabolism and siderophore-based therapeutic strategies.

Introduction

Iron is an essential micronutrient for almost all living organisms, acting as a cofactor in numerous vital enzymatic reactions. For cyanobacteria, which are responsible for a significant portion of global primary production, iron is particularly crucial for the components of the photosynthetic and respiratory electron transport chains, as well as for nitrogen fixation. However, in many aquatic environments, the bioavailability of iron is extremely low due to the insolubility of ferric (Fe(III)) iron at neutral pH. To overcome this limitation, many cyanobacteria have evolved sophisticated iron acquisition systems, central to which is the production of siderophores.

This compound is a citrate-based hydroxamate siderophore that has been identified in various cyanobacterial genera, including Anabaena and Leptolyngbya.[1] It efficiently chelates Fe(III) in the extracellular environment, forming a stable complex that can then be recognized and transported into the cell. Recent studies have also suggested a role for this compound in mitigating copper toxicity, highlighting its multifunctional nature in cyanobacterial metal homeostasis.[2] This guide will delve into the molecular mechanisms underpinning the biological functions of this compound in cyanobacteria.

Biosynthesis of this compound